molecular formula C11H22Br2 B14438699 2-Bromo-4-(2-bromoethyl)nonane CAS No. 79023-46-4

2-Bromo-4-(2-bromoethyl)nonane

Cat. No.: B14438699
CAS No.: 79023-46-4
M. Wt: 314.10 g/mol
InChI Key: YPZWMRKOGMXXDL-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-bromoethyl)nonane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of bromine atoms attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-bromoethyl)nonane typically involves the bromination of nonane derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds through the formation of bromine radicals that selectively brominate the nonane backbone at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide under controlled conditions. The reaction is typically carried out in a suitable solvent such as carbon tetrachloride or chloroform, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-bromoethyl)nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(2-bromoethyl)nonane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-bromoethyl)nonane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further reactions to form the desired products. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, a base abstracts a proton leading to the formation of an alkene .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylbenzene: Similar in structure but with a benzene ring instead of a nonane backbone.

    2-Bromo-1-phenylethane: Contains a phenyl group instead of a nonane chain.

    2-Bromo-4-methylpentane: Similar alkyl halide with a shorter carbon chain .

Uniqueness

2-Bromo-4-(2-bromoethyl)nonane is unique due to its specific substitution pattern and the presence of two bromine atoms on a nonane backbone. This structure provides distinct reactivity and potential for forming various derivatives compared to other similar compounds .

Properties

CAS No.

79023-46-4

Molecular Formula

C11H22Br2

Molecular Weight

314.10 g/mol

IUPAC Name

2-bromo-4-(2-bromoethyl)nonane

InChI

InChI=1S/C11H22Br2/c1-3-4-5-6-11(7-8-12)9-10(2)13/h10-11H,3-9H2,1-2H3

InChI Key

YPZWMRKOGMXXDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCBr)CC(C)Br

Origin of Product

United States

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